2-(2-((4-Chlorophenyl)sulfanyl)acetyl)-N-(2,4-difluorophenyl)-1-hydrazinecarboxamide
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Description
2-(2-((4-Chlorophenyl)sulfanyl)acetyl)-N-(2,4-difluorophenyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H12ClF2N3O2S and its molecular weight is 371.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Formazans from Mannich Base as Antimicrobial Agents :
- A compound similar to the requested chemical was synthesized and tested for antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Evaluation of Pyrazole Derivatives :
- Related compounds have been synthesized and evaluated for their antimicrobial potential against Gram-positive and Gram-negative bacteria and fungi. Most of these compounds demonstrated moderate antimicrobial activity (Sharshira & Hamada, 2012).
Development of Benzenesulfonamide Derivatives :
- Research has been conducted on the synthesis of benzenesulfonamide derivatives, some of which have shown excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. These compounds have potential applications in cancer therapy (Fahim & Shalaby, 2019).
Investigation of Nucleophilic Substitution Reactions :
- Studies on nucleophilic substitution reactions of similar compounds have been conducted, providing insights into the chemical behavior and potential applications of these chemicals in various fields (Ibrahim, Abdel-Reheem, Khattab, & Hamed, 2013).
Synthesis of Oxadiazole Derivatives :
- Related oxadiazole derivatives have been synthesized and evaluated for their potential as anti-bacterial agents and enzyme inhibitors, suggesting their use in medical and pharmaceutical research (Siddiqui et al., 2014).
Heterocyclization Studies :
- Heterocyclization of similar compounds has led to the formation of thiophene and pyrrole derivatives, which are important in pharmaceutical chemistry (Rozentsveig et al., 2022).
Carbonic Anhydrase Inhibition for Antitumor Therapy :
- Halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, structurally similar to the requested compound, have been evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, suggesting potential in cancer therapy (Ilies et al., 2003).
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2S/c16-9-1-4-11(5-2-9)24-8-14(22)20-21-15(23)19-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTOMZXDZRPGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NNC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.